molecular formula C10H14ClNO B2690550 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine CAS No. 1881321-36-3

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine

Cat. No.: B2690550
CAS No.: 1881321-36-3
M. Wt: 199.68
InChI Key: MCYVJCXSQTXBJO-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is an organic compound with the molecular formula C11H16ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine typically involves the reaction of 3-chloro-5-methylpyridine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is unique due to the presence of both a chlorine atom and a 2-methylpropoxy group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-chloro-5-methyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVJCXSQTXBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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